molecular formula C8H14O3 B1378012 3-Ethoxy-4-methylpent-4-enoic acid CAS No. 1384430-96-9

3-Ethoxy-4-methylpent-4-enoic acid

Cat. No. B1378012
CAS RN: 1384430-96-9
M. Wt: 158.19 g/mol
InChI Key: QUCGYSXIZNECFI-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylpent-4-enoic acid is a chemical compound with the CAS Number: 1384430-96-9 . It has a molecular weight of 158.2 and its IUPAC name is 3-ethoxy-4-methyl-4-pentenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O3/c1-4-11-7(6(2)3)5-8(9)10/h7H,2,4-5H2,1,3H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.2 . The compound’s InChI code is 1S/C8H14O3/c1-4-11-7(6(2)3)5-8(9)10/h7H,2,4-5H2,1,3H3,(H,9,10) .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

The study of molecular synthesis and crystal structure reveals applications in the development of organic compounds with potential utility in various fields, including materials science and pharmacology. For instance, the synthesis of molecular crystals based on derivatives similar to 3-ethoxy-4-methylpent-4-enoic acid has demonstrated highly stable photoluminescence , highlighting its potential in creating luminescent materials (Zhestkij et al., 2021). Additionally, the structural investigation of closely related compounds using X-ray crystallography and spectroscopic methods has provided insights into molecular interactions and stability, crucial for designing new molecules with desired properties (Venkatesan et al., 2016).

Organic Chemistry and Catalysis

In the realm of organic chemistry and catalysis , research into the carboxylation of related molecules has revealed pathways to synthesize polyfunctional acids, showing the versatility of these compounds in organic synthesis (Finashina et al., 2016). Such studies underscore the importance of this compound and its derivatives in advancing synthetic methodologies for creating complex organic molecules.

Environmental and Analytical Chemistry

Explorations in environmental and analytical chemistry have highlighted the application of thermochemolysis, a technique used to study the breakdown products of organic matter in peatlands, demonstrating the utility of related compounds in understanding environmental processes and organic matter decomposition (Swain & Abbott, 2013). This research contributes to a better understanding of carbon cycling and the role of organic acids in peatland ecosystems.

Pharmacological Research and Development

Although specific pharmacological applications of this compound were not directly found, the methodologies and insights gained from synthesizing and analyzing similar compounds are invaluable in drug discovery and development . For example, stereocontrolled synthesis techniques for creating tetrasubstituted derivatives of unsaturated carboxylic acids serve as foundational knowledge for synthesizing biologically active compounds, including potential medications (Rzymkowski & Piątek, 2016).

properties

IUPAC Name

3-ethoxy-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-7(6(2)3)5-8(9)10/h7H,2,4-5H2,1,3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCGYSXIZNECFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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